

Comparative Metabolic Pathways of MDMAI and Its Analogs: A Guide for Researchers

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Compound of Interest

Compound Name: 5,6-Methylenedioxy-2-methylaminoindan

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A detailed analysis of the biotransformation of 5,6-methylenedioxy-N-methyl-2-aminoindane (MDMAI) and its structural analogs reveals distinct metabolic fates, primarily governed by N-alkylation and the presence of the methylenedioxy group. This guide provides a comparative overview of their metabolic pathways, supported by experimental data, to aid researchers in drug development and toxicology.

The metabolism of MDMAI and its analogs, including 5,6-methylenedioxy-2-aminoindane (MDAI), 2-aminoindane (2-AI), and N-methyl-2-aminoindane (NM-2-AI), involves a series of Phase I and Phase II reactions. These transformations significantly influence the pharmacokinetic and pharmacodynamic profiles of these compounds. The primary metabolic routes include oxidative demethylenation of the methylenedioxy ring, hydroxylation of the indane ring system, and N-dealkylation or N-acetylation at the amino group.

Key Metabolic Reactions

The metabolic pathways of these compounds are primarily dictated by their structural features. The methylenedioxy group, present in MDMAI and MDAI, is a key target for oxidative metabolism, leading to the formation of catechols which can then be further methylated. The N-methyl group in MDMAI and NM-2-AI is susceptible to N-demethylation, a common metabolic route for many psychoactive substances. The primary amino group in MDAI and 2-AI is a substrate for N-acetylation.

Oxidative Demethylenation

A crucial metabolic pathway for both MDMAI and MDAI is the opening of the methylenedioxy ring, a reaction catalyzed by cytochrome P450 (CYP) enzymes. This process, known as oxidative demethylenation, results in the formation of dihydroxy (catechol) metabolites. These catechols can subsequently be methylated by catechol-O-methyltransferase (COMT). For instance, MDAI is metabolized to 5,6-dihydroxy-2-aminoindane, which can then be O-methylated to form 5-hydroxy-6-methoxy-2-aminoindane[1][2].

N-Dealkylation and N-Acetylation

N-dealkylation is a significant pathway for N-methylated compounds like MDMAI and NM-2-AI. This reaction, also mediated by CYP enzymes, removes the methyl group from the nitrogen atom. For example, a major metabolite of NM-2-AI is 2-aminoindane (2-AI)[3].

Conversely, compounds with a primary amino group, such as MDAI and 2-AI, can undergo N-acetylation. This Phase II reaction is catalyzed by N-acetyltransferases (NATs). Notably, the acetylation of 2-AI is exclusively catalyzed by the polymorphic enzyme N-acetyltransferase 2 (NAT2)[4].

Hydroxylation

Hydroxylation can occur at various positions on the indane ring system. For NM-2-AI, hydroxylation at the beta-position to the amino group has been observed in vitro, leading to the formation of diastereomers[4]. Minor hydroxylated metabolites have also been identified for MDAI[1].

Comparative Metabolite Profiles

The following table summarizes the major metabolites identified for MDMAI and its key analogs based on in vitro and in vivo studies.

Compound	Major Metabolic Pathways	Key Metabolites
MDMAI	Oxidative Demethylenation, N-Demethylation	5,6-dihydroxy-N-methyl-2-aminoindane, 5-hydroxy-6-methoxy-N-methyl-2-aminoindane, MDMAI
MDAI	Oxidative Demethylenation, O-Methylation, N-Acetylation, Hydroxylation	5,6-dihydroxy-2-aminoindane, 5-hydroxy-6-methoxy-2-aminoindane, N-acetyl-MDAI, Hydroxy-MDAI isomers[1][2]
2-AI	N-Acetylation, Hydroxylation	N-acetyl-2-aminoindane, Hydroxy-2-AI isomers[4]
NM-2-AI	N-Demethylation, Hydroxylation, N-oxidation	2-aminoindane, Hydroxy-NM-2-AI isomers, NM-2-AI hydroxylamine[3][4]

Note: Direct metabolic studies on MDMAI are limited; its predicted metabolites are inferred from the metabolism of MDAI and NM-2-AI.

Enzyme Involvement

The metabolism of these aminoindanes is predominantly carried out by CYP450 enzymes and N-acetyltransferases. While specific isozyme mapping for MDMAI is not extensively documented, data from related compounds like MDMA suggest the involvement of CYP2D6, CYP1A2, CYP2B6, and CYP2C19 in N-dealkylation and demethylenation processes[5][6]. As mentioned, NAT2 is the key enzyme in the N-acetylation of 2-AI[4].

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (HLM)

A common method to study the metabolism of these compounds involves incubation with pooled human liver microsomes (pHLMs), which contain a rich complement of CYP450 enzymes.

Incubation Mixture:

- Pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration)
- Test compound (e.g., 1-10 μ M)
- NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure sustained CYP activity
- Phosphate buffer (e.g., 0.1 M, pH 7.4)

Procedure:

- Pre-warm the microsomal suspension and buffer to 37°C.
- Add the test compound to the mixture.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
- Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile.
- Centrifuge the samples to precipitate proteins.
- Analyze the supernatant for the parent compound and metabolites using LC-MS/MS or GC-MS[7][8][9].

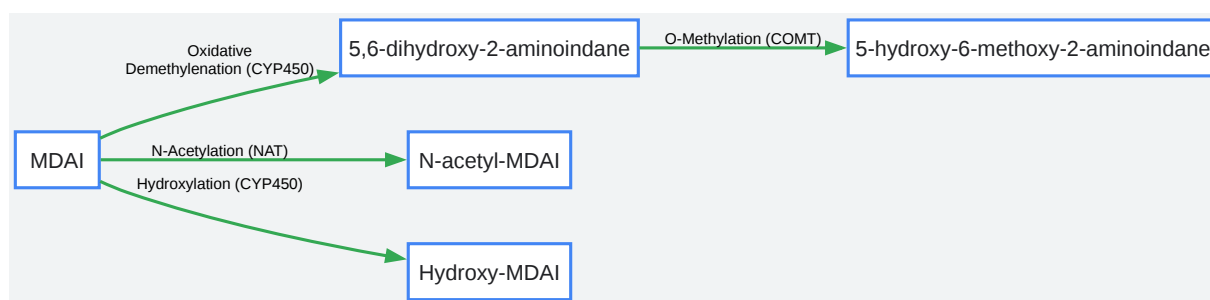
Analytical Methods: LC-MS/MS and GC-MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for identifying and quantifying metabolites. A typical setup would involve a reverse-phase C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) for targeted quantification[3].

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also used, often requiring derivatization of the analytes to increase their volatility. Common derivatizing agents for aminoindanes include trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA). The separation is typically performed on a capillary column (e.g., HP-5MS)[1].

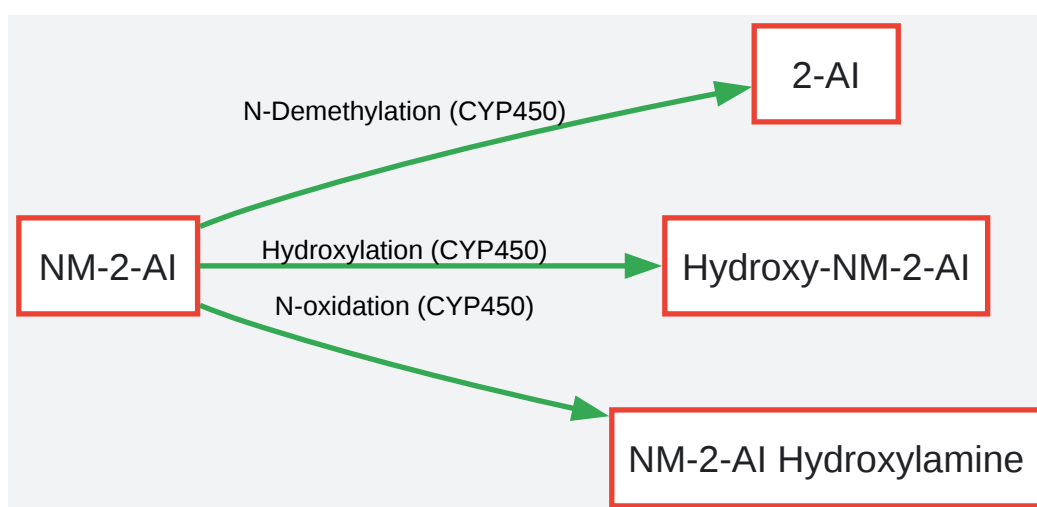
Visualizing the Metabolic Pathways

The following diagrams illustrate the key metabolic transformations of MDAI and NM-2-AI.



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Metabolic pathway of MDAI.

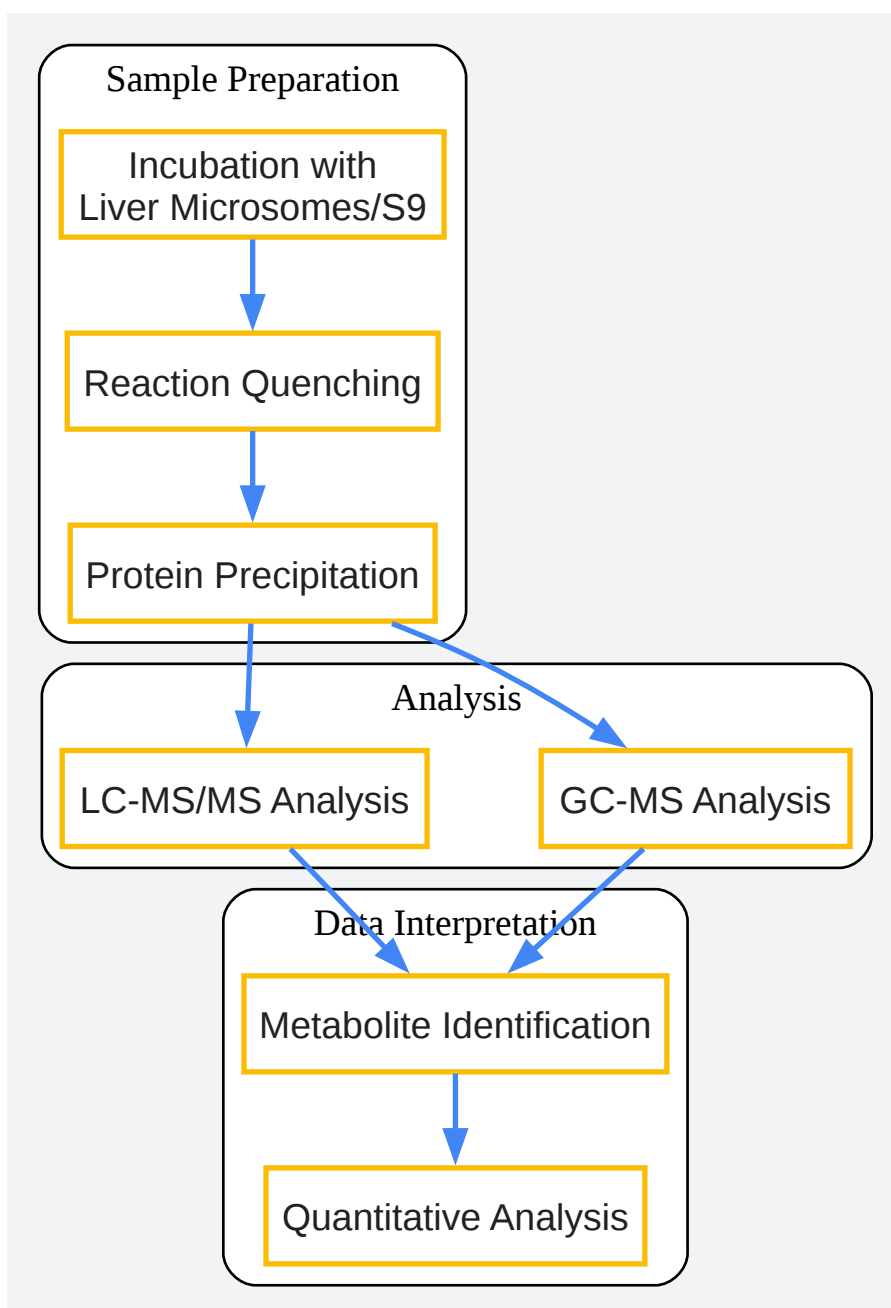


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Metabolic pathway of NM-2-AI.

Experimental Workflow

The general workflow for investigating the in vitro metabolism of these compounds is depicted below.



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In vitro metabolism experimental workflow.

Conclusion

The metabolic pathways of MDMAI and its analogs are diverse, with key transformations being oxidative demethylation for methylenedioxy-substituted compounds, and N-dealkylation or N-acetylation depending on the substitution at the amino group. Understanding these pathways is critical for predicting the pharmacokinetic behavior, potential drug-drug interactions, and toxicological profiles of these novel psychoactive substances. Further research, particularly quantitative studies on MDMAI metabolism and the specific CYP isozymes involved, is necessary for a complete toxicological and pharmacological assessment.

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